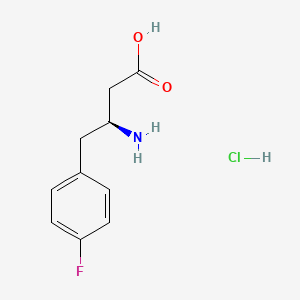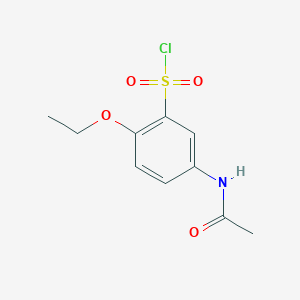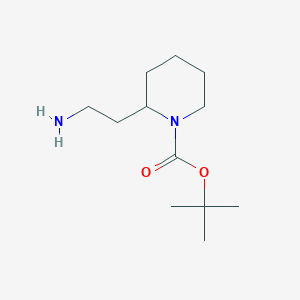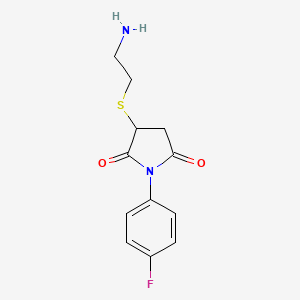
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
説明
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound that is not directly discussed in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the properties and synthesis of similar structures. For instance, the synthesis of amino acid derivatives with fluorinated phenyl groups and their potential applications in pharmaceuticals and materials science are highlighted . Additionally, the importance of stereochemistry in the synthesis of amino acid derivatives is emphasized, as seen in the stereoselective synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including protection and deprotection of functional groups, halogen-lithium exchange, and hydrolysis . For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and acidic hydrolysis to yield the boronic acid derivative . Similarly, the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid is achieved with high enantiomeric purity, indicating the importance of controlling stereochemistry in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational analyses . For instance, the molecular electronic energy, geometrical structure, and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been computed and compared with experimental values . These studies provide insights into the molecular structure and stability of the compounds, which can be extrapolated to understand the structure of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their use in various synthetic applications. Boronic acid derivatives, for example, are widely used in Suzuki cross-coupling reactions and other synthetic transformations . The presence of amino and carboxylic acid functional groups in these compounds also suggests their potential reactivity in forming amide bonds, which is a common reaction in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational energies, rotational constants, entropies, and dipole moments, have been calculated using computational methods . These properties are crucial for understanding the behavior of the compounds under different conditions. The first-order hyperpolarizability and related properties of these compounds have also been calculated, indicating their potential application in materials science .
科学的研究の応用
Pharmaceutical Intermediate Synthesis
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride has been mentioned in the context of pharmaceutical intermediates. It is notable in the synthesis process of important pharmaceutical compounds. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, is used in pharmaceutical intermediate synthesis and can be prepared through the Friedel-Crafts reaction, which sometimes produces undesired isomers. This process is important for producing compounds with pharmaceutical applications (Fan, 1990).
Antimicrobial Activity
Derivatives of 3-aminobutanoic acid, which include compounds structurally similar to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, have shown promising antimicrobial activity. For example, derivatives containing various moieties like hydrazide, pyrrole, and chloroquinoxaline have exhibited significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
Anticonvulsant Properties
Another area of interest is the development of anticonvulsants. Schiff bases of gamma-aminobutyric acid (GABA), a close relative of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, have been studied for their anticonvulsant properties. Some of these compounds have shown promising results in blocking convulsions and acting as GABA mimetics (Kaplan et al., 1980).
Crystal Engineering Applications
The compound is also relevant in the field of crystal engineering. For example, baclofen, a compound similar to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, has been used to form multicomponent crystals with various acids, demonstrating the potential of gamma amino acids in crystal engineering (Báthori & Kilinkissa, 2015).
Neurotransmitter Receptor Study
Furthermore, derivatives of this compound have been synthesized for studying neurotransmitter receptors in the brain. For example, fluoropyridyl ether analogues of baclofen have been developed as potential PET radiotracers for studying GABAB receptors in the mouse brain (Naik et al., 2018).
作用機序
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include measures to avoid breathing dust or mist, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375835 | |
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | |
CAS RN |
270596-53-7 | |
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















